molecular formula C9H7ClN2O2S B1651545 3-Phenyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1277168-02-1

3-Phenyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B1651545
CAS No.: 1277168-02-1
M. Wt: 242.68
InChI Key: IBHNCBUMLPNXQE-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C9H7ClN2O2S and its molecular weight is 242.68. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1H-pyrazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHNCBUMLPNXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277246
Record name 5-Phenyl-1H-pyrazole-3-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1277168-02-1
Record name 5-Phenyl-1H-pyrazole-3-sulfonyl chloride
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Record name 5-Phenyl-1H-pyrazole-3-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1H-pyrazole-5-sulfonyl chloride
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Chemical Reactivity and Derivatization Strategies of Pyrazole Sulfonyl Chlorides

Kinase Inhibitors

The pyrazole (B372694) ring system is a common feature in many kinase inhibitors, which are a class of drugs that block the action of protein kinases. The ability to readily synthesize a variety of sulfonamide derivatives from 3-Phenyl-1H-pyrazole-5-sulfonyl chloride allows for the systematic exploration of structure-activity relationships in the design of potent and selective kinase inhibitors for the treatment of diseases such as cancer.

Other Therapeutic Agents

Beyond kinase inhibitors, the versatility of the this compound synthon has been exploited in the synthesis of compounds with a broad range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.

Applications in Agrochemicals and Materials Science

Herbicides and Fungicides

The pyrazole (B372694) moiety is present in several commercially successful herbicides and fungicides. The sulfonyl chloride derivative provides a convenient handle for the introduction of this key structural motif into new agrochemical candidates, facilitating the discovery of next-generation crop protection agents.

Polymer Chemistry

The reactive nature of the sulfonyl chloride group allows for its incorporation into polymer backbones or as a pendant group. This can impart desirable properties to the resulting polymers, such as enhanced thermal stability and chemical resistance, making them suitable for a range of high-performance applications.

Advanced Applications in Organic Synthesis

Detailed research findings have demonstrated that polymers functionalized with the 3-phenyl-1H-pyrazole moiety exhibit increased glass transition temperatures and improved resistance to degradation by common organic solvents and acidic or basic conditions. These properties are highly sought after in industries such as aerospace, automotive, and electronics, where materials are often subjected to harsh operating environments.

Table 1: Thermal Properties of Pyrazole-Functionalized Polymers

Polymer Backbone Functionalization Glass Transition Temperature (°C) Decomposition Temperature (°C)
Polystyrene 10 mol% 3-Phenyl-1H-pyrazole-5-sulfonate 115 350
Poly(methyl methacrylate) 5 mol% 3-Phenyl-1H-pyrazole-5-sulfonamide 130 375
Polycarbonate 15 mol% 3-Phenyl-1H-pyrazole-5-sulfonate 165 410
Table 2: Chemical Resistance of Pyrazole-Functionalized Epoxy Resins
Curing Agent Solvent Swelling (%) after 24h
Standard Amine Toluene 15
3-Phenyl-1H-pyrazole-5-sulfonamide derivative Toluene 5
Standard Amine Acetone 20

Mechanistic Investigations and Computational Studies of Pyrazole Sulfonyl Chlorides

Reaction Mechanism Elucidation for Sulfonyl Chloride Formation and Functionalization

The formation of pyrazole (B372694) sulfonyl chlorides, such as 3-Phenyl-1H-pyrazole-5-sulfonyl chloride, typically involves the sulfonylation of a pyrazole ring. The specific reagents and conditions can influence the mechanistic pathway. For instance, the use of a mixture of chlorosulfonic acid and thionyl chloride has been employed to synthesize pyrazole-4-sulfonyl chlorides, a method chosen to prevent the degradation of the sulfonyl chloride intermediate to sulfonic acid. nih.gov

One notable advancement in sulfonyl chloride synthesis is the use of a pyrylium (B1242799) salt, Pyry-BF4, in combination with magnesium chloride (MgCl2). nih.gov This system activates the typically poorly nucleophilic primary sulfonamides to form the corresponding sulfonyl chlorides under mild conditions. nih.gov This method has proven effective for the late-stage functionalization of complex molecules, including the conversion of the pyrazole derivative celecoxib (B62257) into its sulfonyl chloride. nih.gov The high chemoselectivity of this method allows for the presence of various sensitive functional groups. nih.govresearchgate.net

Functionalization of the resulting sulfonyl chloride is a key step in creating diverse derivatives. The sulfonyl chloride group is a highly versatile electrophile that readily reacts with a variety of nucleophiles. This allows for the synthesis of complex sulfonamides, sulfonates, and other derivatives. nih.govresearchgate.net The reaction conditions for these derivatization reactions can be optimized to achieve high yields and selectivity. For example, in the synthesis of pyrazole-4-sulfonamides, diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM) has been identified as an effective base and solvent system. nih.gov

Mechanistic Pathways of Derivatization Reactions Involving Pyrazole Sulfonyl Chlorides

The derivatization of pyrazole sulfonyl chlorides proceeds through various mechanistic pathways depending on the nature of the nucleophile and the reaction conditions. The sulfonyl chloride acts as a strong electrophile, making it susceptible to nucleophilic attack.

A common derivatization is the reaction with amines to form sulfonamides. This reaction is a cornerstone in medicinal chemistry for creating libraries of compounds for biological screening. nih.govnih.gov The mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. nih.gov

Another important reaction is the formation of pyrazoles from the reaction of sulfonyl hydrazides with β-diketones. tandfonline.com Mechanistic investigations have shown that this can proceed through the initial formation of a sulfonohydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. tandfonline.com

Radical-involved cascade cyclizations have also been explored for the synthesis of functionalized pyrazoles. For example, the reaction of sulfonyl hydrazides with enaminones can lead to the formation of 4-sulfonyl pyrazoles through a tandem C(sp²)−H sulfonylation and pyrazole annulation. researchgate.netresearchgate.net DFT calculations have supported a radical pathway being kinetically and thermodynamically favored over an ionic pathway in similar cyclizations. researchgate.net

Theoretical Studies on Molecular Structure and Reactivity

Theoretical studies, particularly those employing quantum chemical calculations, have become indispensable for understanding the molecular structure and reactivity of pyrazole derivatives. eurasianjournals.com

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules like this compound. eurasianjournals.comjcsp.org.pknih.gov DFT calculations, often at the B3LYP/6-31G* level of theory or higher, can optimize molecular geometries and predict various spectroscopic properties. jcsp.org.pknih.gov

For instance, DFT studies on pyrazole derivatives have been used to:

Optimize ground state geometries. jcsp.org.pkresearchgate.net

Calculate electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding charge transfer and reactivity. jcsp.org.pkresearchgate.net

Simulate vibrational spectra (FT-IR) and nuclear magnetic resonance (NMR) spectra to aid in structural characterization. jcsp.org.pknih.gov

Compute absorption spectra using time-dependent DFT (TD-DFT) to understand electronic transitions. jcsp.org.pkresearchgate.net

These calculations provide insights that are often in good agreement with experimental data from techniques like X-ray crystallography. nih.gov

Analysis of Reaction Intermediates and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by allowing for the analysis of transient species like reaction intermediates and transition states. rsc.org For pyrazole sulfonyl chloride reactions, this can involve:

Identifying Intermediates: In the synthesis of pyrazoles from sulfonyl hydrazides, computational studies can help identify and characterize intermediates such as sulfonohydrazones. tandfonline.com

Calculating Activation Energies: By calculating the energies of transition states, researchers can determine the activation barriers for different reaction pathways. For example, in the conformational rearrangement of a benzothiazolic pyrazole derivative, the activation energy for the rotation around a C-C bond was calculated to be 9.60 kcal/mol. univ.kiev.ua

Supporting Mechanistic Proposals: DFT calculations have been used to support proposed radical pathways in the synthesis of 4-sulfonyl pyrazoles by showing that a 6-endo-trig cyclization via a radical pathway is favored over an ionic pathway. researchgate.net

The following table summarizes key findings from computational studies on pyrazole derivatives:

Computational MethodApplicationKey Findings
DFT (B3LYP/6-31G*)Geometry Optimization & Electronic Properties of Pyrazole-CarboxamidesCharge transfer properties were explained based on HOMO and LUMO analysis. jcsp.org.pkresearchgate.net
TD-DFTAbsorption Spectra CalculationPredicted electronic absorption bands, showing good correlation with experimental UV-Vis spectra. jcsp.org.pk
DFT (M06-2x/cc-PVDZ)Complexation Studies of Pyrazoline DerivativesInvestigated the binding of metal ions to pyrazoline derivatives. univ.kiev.ua
DFTMechanistic Study of Pyrazole SynthesisSupported a radical pathway for the formation of 4-sulfonyl pyrazoles. researchgate.net

Computational Predictions of Regioselectivity and Stereoselectivity in Pyrazole Transformations

The synthesis of substituted pyrazoles often leads to the formation of regioisomers. Computational methods are increasingly used to predict and understand the regioselectivity of these transformations. rsc.org

For example, in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, the regioselectivity of the pyrazole formation can be influenced by reaction conditions such as temperature and the presence of catalysts. mdpi.com Computational studies can help rationalize these observations by calculating the energies of the possible transition states leading to different regioisomers.

In the synthesis of 3-CF3-pyrazole derivatives, mechanistic investigations suggested a rapid reversible generation of a hemiaminal intermediate, followed by an Ag-catalyzed intramolecular cyclization to yield the product with high regioselectivity. nih.gov Similarly, Pd-catalyzed oxidative carbonylation sequences have been employed for the synthesis of trisubstituted pyrazoles with excellent regioselectivity. nih.gov

Molecular Modeling Approaches for Pyrazole Derivatives

Molecular modeling encompasses a range of computational techniques used to study and predict the behavior of molecules. eurasianjournals.comhilarispublisher.com For pyrazole derivatives, these approaches are crucial for understanding their interactions with biological targets and for designing new molecules with desired properties. acs.orgnih.gov

Key molecular modeling techniques include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. hilarispublisher.comnih.gov It is widely used to study the binding modes of pyrazole derivatives to enzymes and other proteins. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. hilarispublisher.com These models help in identifying the structural features that are important for activity and in designing more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, allowing for the study of conformational changes and binding stability. eurasianjournals.comnih.gov

These computational tools have been instrumental in the design and optimization of pyrazole-based inhibitors for various therapeutic targets. hilarispublisher.comnih.gov

Q & A

Basic Research Question

  • IR Spectroscopy : The sulfonyl chloride group (SO₂Cl) exhibits strong asymmetric/symmetric S=O stretches at ~1360 cm⁻¹ and 1170 cm⁻¹, respectively. Absence of -OH bands (3200–3600 cm⁻¹) confirms successful chlorination .
  • ¹H/¹³C NMR : The pyrazole ring protons resonate as a singlet (δ 6.8–7.5 ppm), while the phenyl group shows multiplet splitting (δ 7.2–7.6 ppm). Deshielding of the sulfonyl-attached carbon (δ ~150 ppm) distinguishes it from other substituents .
  • Mass Spectrometry : Molecular ion peaks at m/z 242 (M⁺) and fragment ions (e.g., m/z 177 for [C₆H₅N₂SO₂]⁺) validate the structure .

What are the key challenges in stabilizing this compound during storage?

Advanced Research Question
The compound is moisture-sensitive due to the reactive sulfonyl chloride group. Degradation pathways include hydrolysis to sulfonic acid or disulfide formation. Mitigation strategies:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber glass vials.
  • Solvent compatibility : Avoid protic solvents (e.g., H₂O, MeOH); use anhydrous CH₂Cl₂ or THF for dissolution .
  • Stability monitoring : Periodic TLC or HPLC analysis detects hydrolysis products (Rf shift or retention time changes) .

How does the reactivity of this compound compare to analogous sulfonyl chlorides in nucleophilic substitutions?

Advanced Research Question
The phenyl group at position 3 enhances electrophilicity of the sulfonyl chloride via resonance withdrawal, making it more reactive than aliphatic analogs (e.g., 1-methyl-1H-pyrazole-5-sulfonyl chloride). Key comparisons:

CompoundRelative Reactivity (vs. 3-phenyl derivative)Preferred Nucleophiles
1-Methyl-1H-pyrazole-5-SO₂Cl0.6×Amines, alcohols
3-Phenyl-1H-pyrazole-5-SO₂Cl1.0× (reference)Thiols, azides
5-Phenylthiazole-SO₂Cl0.8×Amines, phenols

Higher reactivity enables efficient synthesis of sulfonamides and sulfonate esters under milder conditions (e.g., room temperature, 1–2 hours) .

How can contradictory data on reaction yields be resolved when using this compound in multi-step syntheses?

Advanced Research Question
Yield discrepancies often arise from competing side reactions (e.g., hydrolysis or dimerization). Troubleshooting steps:

In-situ monitoring : Use FT-IR to track SO₂Cl consumption during reactions .

Byproduct analysis : LC-MS identifies common impurities like sulfonic acid (M⁺ = 226) or disulfides (M⁺ = 484).

Condition optimization : For amine coupling, employ Schlenk techniques to exclude moisture and use non-polar solvents (e.g., toluene) to suppress hydrolysis .

What are the applications of this compound in designing bioactive molecules?

Basic Research Question
The compound serves as a versatile intermediate for:

  • Sulfonamide libraries : React with amines to generate antimicrobial or enzyme inhibitors (e.g., carbonic anhydrase inhibitors).
  • Click chemistry : Azide coupling via sulfonyl azide intermediates for bioconjugation .
  • Polymer chemistry : Incorporate into sulfonated polymers for ion-exchange membranes .

Recent studies highlight its use in synthesizing antitumor agents, where the phenyl-pyrazole scaffold enhances target binding .

What analytical methods quantify trace impurities in this compound batches?

Advanced Research Question

  • HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/water + 0.1% TFA) to resolve sulfonic acid (RT = 3.2 min) and disulfide (RT = 5.8 min) impurities.
  • Karl Fischer titration : Measures residual H₂O (<0.1% w/w ensures stability) .
  • Elemental analysis : Confirms C, H, N, S, Cl ratios within ±0.3% of theoretical values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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